An In-depth Technical Guide to Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol and its Analogs: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol and its Analogs: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, a molecule of significant interest within the field of medicinal chemistry. Given the limited direct literature on this specific compound, this guide will establish its foundational chemical properties through deductive reasoning and draw parallels to the extensively studied class of bis(pyrazolyl)methanols. The synthesis, characterization, and potential applications will be detailed through the lens of established methodologies for structurally similar compounds, providing researchers, scientists, and drug development professionals with a robust framework for their work.
The pyrazole nucleus is a cornerstone in the design of therapeutic agents, renowned for its broad spectrum of biological activities.[1][2] This guide will delve into the specifics of a unique dimeric pyrazole structure, offering insights into its synthesis and potential as a scaffold for novel drug candidates.
Molecular Formula and Weight
The structure of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is characterized by two 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl moieties linked by a methanol bridge. A systematic breakdown of its constituent parts allows for the accurate determination of its molecular formula and weight.
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Pyrazolyl Substituent: The 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl group has a molecular formula of C₅H₆ClN₂.
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Bis-Substituted Core: The presence of two such groups results in a combined formula of C₁₀H₁₂Cl₂N₄.
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Methanol Bridge: The central methanol bridge (-CH(OH)-) contributes a CHO group.
This assembly leads to the definitive molecular properties outlined in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂Cl₂N₄O |
| Molecular Weight | 303.15 g/mol |
Synthetic Pathway: A Proposed Methodology
This proposed synthesis leverages a three-component reaction, a powerful tool in medicinal chemistry for generating molecular diversity.[5]
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Reactant Preparation: In a round-bottom flask, dissolve 2 equivalents of 5-chloro-1,3-dimethyl-1H-pyrazole in a suitable solvent such as ethanol.
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Aldehyde Addition: To this solution, add 1 equivalent of formaldehyde.
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Catalysis: Introduce a catalytic amount of a suitable base, such as sodium acetate, to the reaction mixture.[3][5]
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Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]
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Product Isolation: Upon completion, the product can be isolated by filtration, followed by washing with a suitable solvent and drying.[3][5]
The causality behind this experimental design lies in the base-catalyzed condensation reaction between the pyrazole and the aldehyde, leading to the formation of the central methylene bridge. The use of a simple aldehyde like formaldehyde is proposed to yield the target "methanol" bridge.
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of the target compound would rely on standard spectroscopic techniques. Based on data from analogous bis(pyrazolyl)methanols, the following spectral characteristics can be anticipated.[3][7]
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¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the methyl groups on the pyrazole rings, a singlet for the methine proton of the central bridge, and a signal for the hydroxyl proton. The integration of these signals would confirm the ratio of the different proton environments.
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¹³C NMR: The ¹³C NMR spectrum would provide evidence for all carbon atoms in the molecule, including the distinct signals for the carbons in the pyrazole rings and the characteristic signal for the methine carbon of the central bridge.
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Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight.[7]
Potential Applications in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][8] Bis-pyrazole derivatives, in particular, often exhibit enhanced biological activity.[2]
Studies on structurally similar 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated significant antioxidant and anticancer properties.[3][4][5] The antioxidant activity is often attributed to the ability of these molecules to act as free radical scavengers.[3] The anticancer activity has been demonstrated in various cell lines, suggesting potential for the development of new chemotherapeutic agents.[3][5]
The structural features of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, particularly the presence of two pyrazole rings, suggest that it could also possess significant biological activities worthy of investigation.
References
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Seredyuk, M., et al. (2014). Bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1003. [Link]
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Gupta, S., et al. (2023). Recent advances in the synthesis of bis(pyrazolyl)methanes and their applications. Synthetic Communications, 53(15), 1239-1265. [Link]
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Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]
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ResearchGate. (n.d.). Novel bis(pyrazolyl)methane ligands. Retrieved from [Link]
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ResearchGate. (n.d.). A nanocatalyst-assisted protocol to the synthesis of bis(pyrazolyl)methane derivatives. Retrieved from [Link]
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Seredyuk, M., et al. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. IUCrData, 9(11). [Link]
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Znovjyak, K., et al. (2022). Crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1107-1112. [Link]
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Elsevier. (n.d.). Tetrahedron template. Retrieved from [Link]
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Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 29(1), 245. [Link]
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Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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ResearchGate. (n.d.). Copper(II) complexes of bis(pyrazol-1-yl)methane – Synthesis, spectroscopic characterization, X-ray structure and DFT calculations. Retrieved from [Link]
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Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. ResearchGate. [Link]
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Kumar, D., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 12(46), 30089-30103. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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